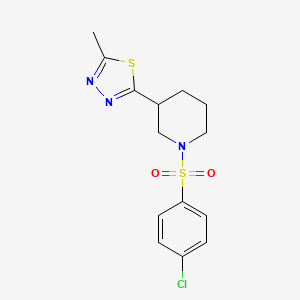

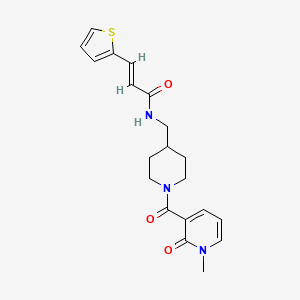

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The molecular structure of “2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole” is not explicitly mentioned in the available resources .Chemical Reactions Analysis

The chemical reactions involving “2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole” are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación

Antiviral Activity

The thiadiazole sulfonamide derivatives have been studied for their potential antiviral properties. Specifically, compounds with the 1,3,4-thiadiazole moiety have shown activity against the tobacco mosaic virus (TMV), a common pathogen affecting tobacco plants . The synthesis of these compounds involves a multi-step process starting from 4-chlorobenzoic acid, leading to the creation of various derivatives with potential plant antiviral activities.

Antibacterial and Antifungal Properties

Thiadiazole derivatives are also associated with antibacterial and antifungal activities. The incorporation of sulfonamide into the thiadiazole ring can enhance these properties, making them valuable in the development of new antimicrobial agents . These compounds can be designed to target specific bacterial and fungal strains, contributing to the field of agricultural bioengineering and pharmaceuticals.

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, including those with the 1,3,4-thiadiazole structure, can act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes . This inhibition can be leveraged in medical research, particularly for conditions where the modulation of carbonic anhydrase activity is therapeutic.

Antitubercular Agents

The structural analogs of thiadiazole sulfonamides have been explored as potential antitubercular agents. These compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB) . The design of these derivatives aims to improve the efficacy of TB treatment, especially in cases of drug-resistant strains.

Agricultural Bioengineering

In agricultural bioengineering, thiadiazole sulfonamides can be used to develop herbicides and pesticides. Their synthesis and biological activity testing can lead to the creation of green pesticides that are effective against various plant pathogens and pests . This application is crucial for enhancing crop protection and food security.

Cancer Research

Previous studies have indicated that certain thiadiazole derivatives can inhibit the growth of tumor cells . The exploration of “2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole” in cancer research could lead to the development of new anticancer agents, potentially offering novel treatment options for various types of cancer.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2S2/c1-10-16-17-14(21-10)11-3-2-8-18(9-11)22(19,20)13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDQQIITDWFZBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one](/img/structure/B2878198.png)

![3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2878199.png)

![3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2878200.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2878206.png)

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878210.png)

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2878213.png)

![5-(2-methoxyethyl)-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2878215.png)

![N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2878216.png)

![(2E)-N-({4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878218.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2878220.png)